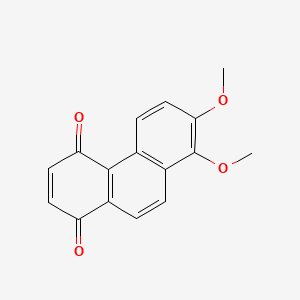![molecular formula C35H47NO4 B14449462 4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) CAS No. 77621-69-3](/img/structure/B14449462.png)
4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group and two 2,6-di-tert-butylphenol groups linked by a methylene bridge. It is commonly used in various industrial applications due to its antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) typically involves the reaction of 4-nitrobenzaldehyde with 2,6-di-tert-butylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the methylene bridge.
Catalyst: Acidic or basic catalysts are often used to promote the reaction.
Solvent: Organic solvents such as toluene or ethanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenolic compounds.
科学研究应用
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in drug formulations due to its antioxidant properties.
Industry: Used as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
作用机制
The mechanism of action of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The presence of bulky tert-butyl groups enhances its stability and effectiveness as an antioxidant.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the nitrophenyl group.
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: Another antioxidant with a similar core structure but different substituents.
Uniqueness
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is unique due to the presence of the nitrophenyl group, which imparts additional chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that lack this functional group.
属性
CAS 编号 |
77621-69-3 |
|---|---|
分子式 |
C35H47NO4 |
分子量 |
545.8 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C35H47NO4/c1-32(2,3)25-17-22(18-26(30(25)37)33(4,5)6)29(21-13-15-24(16-14-21)36(39)40)23-19-27(34(7,8)9)31(38)28(20-23)35(10,11)12/h13-20,29,37-38H,1-12H3 |
InChI 键 |
GLPOMRZYBFQNMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
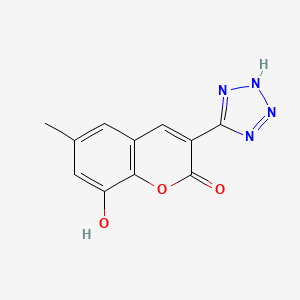
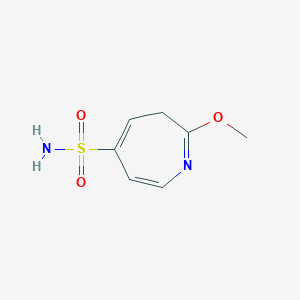
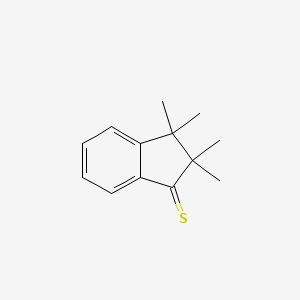
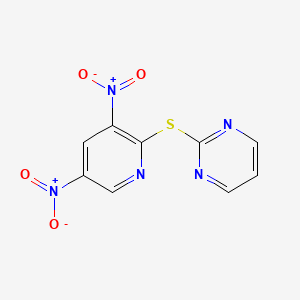
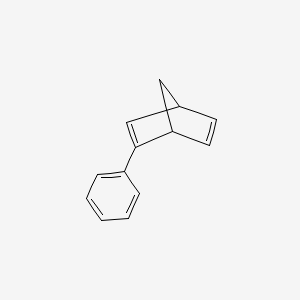
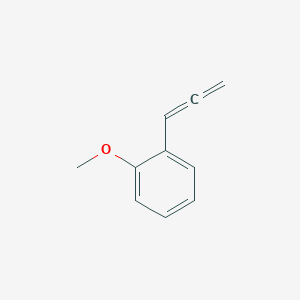
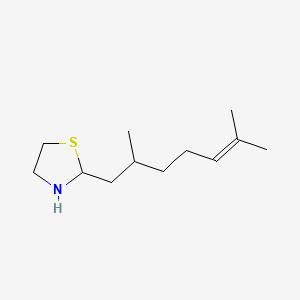
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
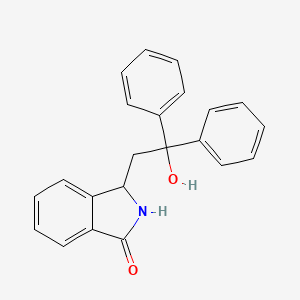
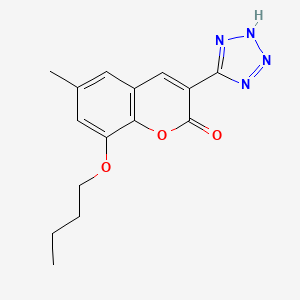
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
